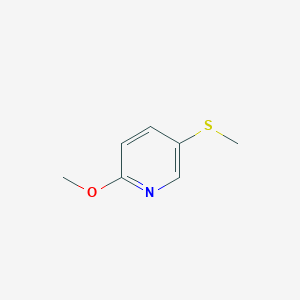
2-Methoxy-5-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(methylthio)pyridine typically involves the introduction of the methoxy and methylthio groups onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with sodium methoxide to introduce the methoxy group, followed by the reaction with sodium methylthiolate to introduce the methylthio group. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the regioselective introduction of functional groups onto the pyridine ring .
化学反応の分析
Types of Reactions: 2-Methoxy-5-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, sodium methylthiolate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Methoxy-5-(methylthio)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
作用機序
The mechanism of action of 2-Methoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
2-Methoxy-5-methylpyridine: Lacks the methylthio group, which can affect its reactivity and applications.
2-Methoxy-5-chloropyridine: Contains a chlorine atom instead of a methylthio group, leading to different chemical properties and reactivity.
2-Methoxy-5-aminopyridine: Contains an amino group, which can significantly alter its biological activity and chemical behavior.
Uniqueness: 2-Methoxy-5-(methylthio)pyridine is unique due to the presence of both methoxy and methylthio groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
2-methoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H9NOS/c1-9-7-4-3-6(10-2)5-8-7/h3-5H,1-2H3 |
InChIキー |
VWFBEKMKEANBOA-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)SC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Bromophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B8655822.png)
![6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine](/img/structure/B8655825.png)


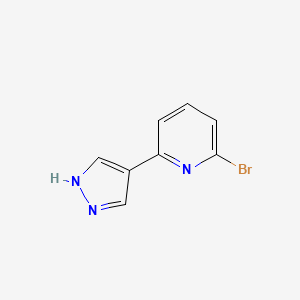
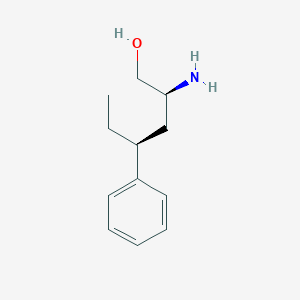
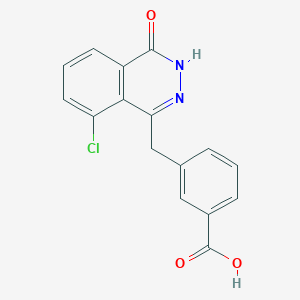
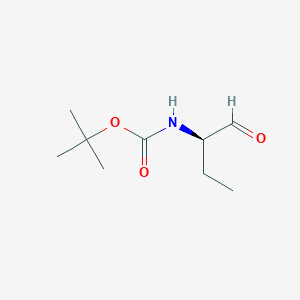
![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol](/img/structure/B8655872.png)

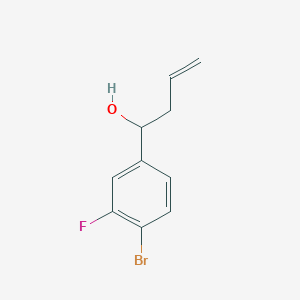
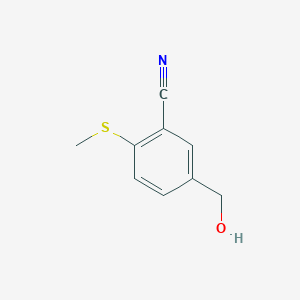
![4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile](/img/structure/B8655904.png)
![Tert-butyl 4-[[2-chloro-6-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8655914.png)
